molecular formula C20H20O6 B1152629 Piperitol CAS No. 52151-92-5

Piperitol

Cat. No.: B1152629
CAS No.: 52151-92-5
M. Wt: 356.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Piperitol, also known as Regiomontanin, is a compound that has been found to have significant anticancer properties . The primary targets of this compound are apoptotic targets such as Trail, Bax, Bcl2, MDM2, and Bak . These targets play a crucial role in the regulation of cell death and survival, making them key players in the development and progression of cancer .

Mode of Action

This compound interacts with its targets by binding to them, leading to a series of biochemical changes . For instance, it has been reported to inhibit the activity of enzyme EGFR tyrosine kinase, a key target of potential chemopreventive agents . Furthermore, recent evidence suggests that this compound can suppress cancer development by targeting human G-quadruplex DNA sequences .

Biochemical Pathways

This compound affects several signaling pathways associated with cancer therapy . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . By regulating these pathways, this compound can induce cell cycle arrest, inhibit cell migration, and reduce the survivability of cancer cells .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial in understanding its bioavailability and therapeutic potential

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer properties . It has been reported to inhibit the proliferation and survival of many types of cancer cells through its influence on the activation of apoptotic signaling and inhibition of cell cycle progression . Additionally, this compound is known to affect cancer cells in a variety of other ways, such as influencing the redox homeostasis, inhibiting cancer stem cell self-renewal, and modulating ER stress and autophagy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds

Biochemical Analysis

Biochemical Properties

Piperitol is involved in several biochemical reactions, primarily within the lignan biosynthesis pathway. It interacts with enzymes such as cytochrome P450 enzymes, specifically CYP81Q1, which catalyzes the conversion of pinoresinol to sesamin via this compound . This interaction is crucial for the formation of methylenedioxy bridges in lignans, which are essential for their biological activity. This compound also interacts with other biomolecules, including various proteins and cofactors, facilitating its role in the biosynthesis of complex lignan structures.

Cellular Effects

This compound influences various cellular processes, particularly in plant cells where it is involved in lignan biosynthesis. It affects cell signaling pathways by modulating the activity of enzymes like CYP81Q1, leading to the production of bioactive lignans . These lignans have been shown to exhibit antioxidant and antitumor activities, impacting gene expression and cellular metabolism. This compound’s role in these processes highlights its importance in maintaining cellular function and promoting plant defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its sustained impact on cellular function, particularly in the context of lignan biosynthesis. These temporal effects are essential for understanding the compound’s stability and efficacy in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote beneficial biochemical reactions, such as the production of bioactive lignans . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings. These findings underscore the need for careful consideration of dosage when studying this compound’s effects in animal models.

Metabolic Pathways

This compound is involved in the metabolic pathways of lignan biosynthesis. It is a key intermediate in the conversion of pinoresinol to sesamin, facilitated by the enzyme CYP81Q1 . This pathway involves several enzymatic steps, each contributing to the formation of complex lignan structures. This compound’s role in these pathways underscores its importance in the metabolic flux and regulation of lignan biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, ensuring its availability for biochemical reactions . This compound’s distribution is crucial for its function in lignan biosynthesis and other metabolic processes.

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in lignan biosynthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure this compound’s presence in the appropriate cellular compartments. Understanding this compound’s subcellular localization is essential for elucidating its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperitol can be synthesized through various methods. One common synthetic route involves the catalytic hydrogenation of thymol derived from m-cresol. This process yields a mixture of menthols, which are then separated by fractional distillation. The residual mixture is epimerized to increase the content of racemic menthol using a patented catalytic process .

Industrial Production Methods: Industrial production of this compound often involves the extraction of mint oil through distillation. The extracted oil is then subjected to further purification processes to isolate this compound. Synthetic chemical reactions can also be employed to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperitol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Demethylpiperitol (C19H18O6)
  • Prenylthis compound (C25H28O6)
  • Sesamin (C20H18O6)
  • Paulownin (C20H18O7)
  • Sesamolin (C20H18O7)

Comparison: this compound is unique due to its strong mint odor and cooling properties, which are more pronounced compared to its similar compounds. While compounds like Sesamin and Sesamolin also possess biological activities, this compound’s interaction with TRPM8 and its widespread use in flavoring and medicinal products set it apart .

Properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRCRCPHNUJAS-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52151-92-5
Record name Sesamin monocatechol 3-methylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESAMIN MONOCATECHOL 3-METHYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperitol
Reactant of Route 2
Piperitol
Reactant of Route 3
Piperitol
Reactant of Route 4
Piperitol
Reactant of Route 5
Piperitol
Reactant of Route 6
Piperitol
Customer
Q & A

Q1: What is the molecular formula and weight of piperitol?

A1: this compound has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A: Spectroscopic data for this compound, including 1D- and 2D-NMR, mass spectroscopy, can be found in various studies. For instance, researchers utilized these techniques to determine the structure of (+)-piperitol-γ,γ-dimethylallylether isolated from Zanthoxylum rhetsa [].

Q3: Can this compound be synthesized?

A: Yes, various synthetic routes to this compound and its derivatives have been developed. One strategy utilizes a stereoselective intramolecular radical cyclization of epoxy ethers using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. Another approach involves a new four-carbon synthon that allows for the regiospecific and stepwise synthesis of unsymmetrically substituted this compound derivatives [].

Q4: In what natural sources can this compound be found?

A4: this compound is found in various plant species, including:

  • Tanacetum fisherae: It is a significant component in both the flower and leaf essential oils. []
  • Cymbopogon distans: This species exhibits chemotypic variation, with some populations exhibiting high levels of this compound in their essential oil. [, ]
  • Helichrysum bracteatum: Both (+)-piperitol and its glucoside have been isolated from this plant. [, ]
  • Raulinoa echinata: This plant contains a variety of furofuran lignans, including (+)-piperitol and its γ,γ-dimethylallyl ether. []
  • Plectranthus incanus: this compound and its derivatives are marker constituents in the essential oil of this species. []
  • Haplophyllum tuberculatum: This plant's essential oil, which shows insecticidal activity, contains trans-piperitol and cis-piperitol as significant components. []
  • Cuscuta auralis: This plant's seeds contain this compound, isolated using two-dimensional high-performance countercurrent chromatography. []
  • Syzygium cumini: The stem bark of this plant yields various lignan derivatives, including a new compound named (7α,7′α,8α,8′α)-3,4-dioxymethylene-3′,4′-dimethoxy-7,9′,7′,9-diepoxylignan-5′-ol (5′-hydroxy-methyl-piperitol). []

Q5: Does the chemical composition of essential oils containing this compound vary?

A: Yes, significant intraspecific chemical variability exists in essential oils containing this compound. For example, studies on Cymbopogon distans from different regions of Uttarakhand, India, revealed distinct chemotypes based on the dominant constituents in their essential oils. []

Q6: Does this compound have anticonvulsant properties?

A: While some naturally occurring compounds like borneol showed promise in protecting against maximal electroshock-induced seizures in mice, this compound did not demonstrate significant anticonvulsant activity in the same study. []

Q7: What role does this compound play in the antihypertensive effects of sesamin?

A: Sesamin, a lignan found in sesame seeds, is known to lower blood pressure. Research suggests that this compound, a metabolite of sesamin, contributes to this effect by inducing endothelium-dependent vasorelaxation. This vasorelaxation is likely mediated by the nitric oxide pathway, as it is attenuated by nitric oxide synthase inhibitors. []

Q8: Does this compound possess antimicrobial activity?

A: While not extensively studied on its own, this compound is found in the essential oil of Cymbopogon densiflorus, which exhibits antimicrobial activity. In silico studies suggest that this activity might involve the inhibition of peptidoglycan glycosyltransferase. The development of nanoemulsions and liposomes containing this essential oil has demonstrated improved antimicrobial efficacy compared to the free oil. []

Q9: Is this compound involved in insect interactions?

A: Yes, this compound and its derivatives have shown antifeedant activity against certain insects. Studies investigating halolactones synthesized from this compound demonstrated their potential as feeding deterrents against aphids like Myzus persicae. [, ] Additionally, research on Podisus nigrispinus, a predatory insect, revealed that the addition of trans-piperitol to artificial diets enhanced feeding stimulation in nymphs. []

Q10: Does this compound exhibit antitumor activity?

A: In silico analysis of compounds found in Cymbopogon densiflorus essential oil, including cis-piperitol, suggested potential antitumor activity through various mechanisms. These include caspase 8 stimulation, TP53 gene expression modulation, JAK2 gene inhibition, and MMP9 inhibition. Further in vitro studies using bladder cancer cell lines are needed to confirm these findings. []

Q11: Can this compound be used as a chiral reagent in chemical synthesis?

A: Yes, this compound shows promise as a chiral starting material in organic synthesis. Its use in the synthesis of the antiviral drug lamivudine has been explored, potentially leading to a more efficient and enantioselective production process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.